N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles. This compound features a pyrazole ring fused to an oxadiazole ring, with a phenylacetamide moiety attached. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Method: One common synthetic route involves the reaction of 1,5-dimethyl-1H-pyrazol-3-yl with hydrazine to form the corresponding hydrazone, followed by cyclization with chloroacetyl chloride to yield the oxadiazole ring.
Condensation Reaction: Another method involves the condensation of 1,5-dimethyl-1H-pyrazol-3-yl with 2-(4-methylphenyl)acetic acid in the presence of thionyl chloride to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, typically involving halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous ether.
Substitution: Halogenated compounds (e.g., chloroacetyl chloride), polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, esters.
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It has shown potential as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for drug development.
Material Science: The compound's unique structure and properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules, facilitating the creation of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole and oxadiazole rings are believed to bind to enzymes or receptors involved in parasitic infections, disrupting their metabolic processes and leading to the death of the parasites.
Comparison with Similar Compounds
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound shares a similar pyrazole ring structure but differs in the presence of a phenyl group and an oxalate moiety.
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: Another related compound with a pyrazole ring, but lacking the oxadiazole and phenylacetamide groups.
Uniqueness: N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-6-12(7-5-10)9-14(22)17-16-19-18-15(23-16)13-8-11(2)21(3)20-13/h4-8H,9H2,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROUPHCZDZQNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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